molecular formula C8H14N2O B2677507 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one CAS No. 2225147-45-3

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

Cat. No. B2677507
CAS RN: 2225147-45-3
M. Wt: 154.213
InChI Key: WERPWDPNKREKHO-UHFFFAOYSA-N
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Description

Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are classified as primary, secondary, or tertiary depending on the number of organic groups attached to the nitrogen atom .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one” would undergo are not available in the sources I found.


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like mass, color, and volume, which can be measured without changing the composition of the sample . Chemical properties describe the characteristic ability of a substance to react to form new substances . The specific physical and chemical properties of “3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one” are not available in the sources I found.

Scientific Research Applications

Future Directions

While AMPBH has already made significant contributions, its potential extends to promising future research directions:

References:

properties

IUPAC Name

3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERPWDPNKREKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

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